molecular formula C8H9Cl2N3S2 B1521180 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride CAS No. 1193388-54-3

4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride

Cat. No.: B1521180
CAS No.: 1193388-54-3
M. Wt: 282.2 g/mol
InChI Key: PSKNBIIQFLUIMR-UHFFFAOYSA-N
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Description

4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is a chemical compound with the molecular formula C8H7N3S2·2HCl and a molecular weight of 282.21 g/mol. This compound is characterized by its thiadiazole core, which is known for its enhanced liposolubility and ability to interact with biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline dihydrochloride typically involves the reaction of 1,3,4-thiadiazole-2-thiol with aniline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is then purified by recrystallization from hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale crystallization techniques are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield the corresponding aniline derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound's liposolubility allows it to cross cellular membranes, making it useful in studying cell biology and biochemistry.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline dihydrochloride exerts its effects involves its interaction with molecular targets and pathways within biological systems. The thiadiazole core enhances its ability to bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is unique due to its thiadiazole core and enhanced liposolubility. Similar compounds include:

  • 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline: Lacks the dihydrochloride salt, resulting in different solubility and reactivity properties.

  • 1,3,4-thiadiazole derivatives: Other derivatives of 1,3,4-thiadiazole with varying substituents and functional groups, leading to different biological activities and applications.

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Properties

IUPAC Name

4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S2.2ClH/c9-6-1-3-7(4-2-6)13-8-11-10-5-12-8;;/h1-5H,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKNBIIQFLUIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=NN=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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